6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound featuring a pyridine ring substituted with a nitro group, a methyl group, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Borylation: The borylation step involves the reaction of the nitro-substituted pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various substituents to the pyridine ring. This reaction typically uses a palladium catalyst and a base such as potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Aryl halides, palladium catalyst, potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF).
Major Products:
Reduction: 6-Methyl-3-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Substitution: Various aryl-substituted pyridine derivatives depending on the aryl halide used.
Chemistry:
Cross-Coupling Reactions: Used as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Ligand Synthesis: Employed in the synthesis of ligands for catalysis.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the synthesis of fluorescent probes for biological imaging.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Nitro Group: Can undergo reduction to form an amino group, which can interact with biological targets.
Boronate Ester: Participates in cross-coupling reactions, enabling the formation of complex molecules that can interact with various biological pathways.
Molecular Targets and Pathways:
Enzymatic Inhibition: The compound or its derivatives can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: Potential to bind to specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
2-Nitro-5-pyridineboronic acid pinacol ester: Similar structure but with different substituents, affecting its reactivity and applications.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the nitro and methyl groups, leading to different chemical properties and uses.
Uniqueness: 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in synthesis, research, and industry.
This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial fields, highlighting its importance in modern chemistry.
Properties
IUPAC Name |
6-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-8-6-7-9(15(16)17)10(14-8)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUGBOXKQIFHEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694473 |
Source
|
Record name | 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-91-8 |
Source
|
Record name | 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.